Ethyl (2'-(4-methoxybenzoyl)hydrazido)oxalate
Overview
Description
Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate is a chemical compound with the molecular formula C12H14N2O5. It is known for its unique structure, which includes an ethyl ester group, a methoxybenzoyl group, and a hydrazido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate typically involves the reaction of ethyl oxalyl chloride with 4-methoxybenzoylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalic acid derivatives.
Reduction: Reduction reactions can convert the hydrazido group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl hydrazides.
Scientific Research Applications
Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate can be compared with other similar compounds, such as:
Ethyl (2’-(4-chlorobenzoyl)hydrazido)oxalate: Similar structure but with a chlorine atom instead of a methoxy group.
Ethyl (2’-(4-nitrobenzoyl)hydrazido)oxalate: Contains a nitro group instead of a methoxy group.
Ethyl (2’-(4-methylbenzoyl)hydrazido)oxalate: Contains a methyl group instead of a methoxy group.
The uniqueness of Ethyl (2’-(4-methoxybenzoyl)hydrazido)oxalate lies in its methoxy group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(17)11(16)14-13-10(15)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZTCHALVFIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973429 | |
Record name | N-(2-Ethoxy-1-hydroxy-2-oxoethylidene)-4-methoxybenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57844-36-7 | |
Record name | Ethanedioic acid, 1-ethyl ester, 2-[2-(4-methoxybenzoyl)hydrazide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57844-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2'-(4-methoxybenzoyl)hydrazido)oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057844367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Ethoxy-1-hydroxy-2-oxoethylidene)-4-methoxybenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [2'-(4-methoxybenzoyl)hydrazido]oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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